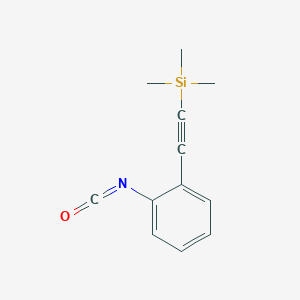

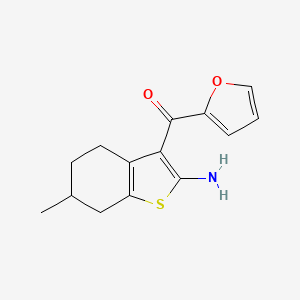

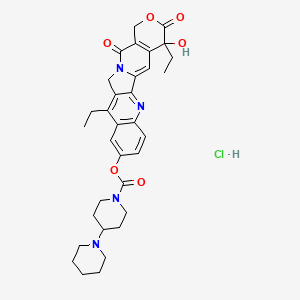

![molecular formula C13H14N4O2S B2799496 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine CAS No. 893764-01-7](/img/structure/B2799496.png)

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Molecular Structure Analysis

The molecular formula of 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine is C13H14N4O2S . The compound’s structure consists of a piperazine ring with a 1,3-thiazole-2-yl group and a 4-nitrophenyl group attached .

Chemical Reactions Analysis

Niclosamide, an anthelmintic, works by uncoupling the electron transport chain to ATP synthase, preventing ATP production and leading to worm paralysis. Piperazine, another anthelmintic, binds to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and flaccid paralysis of the worm .

Physical And Chemical Properties Analysis

This compound is a yellow powder with a molecular weight of 304.37 g/mol. It is minimally absorbed from the gastrointestinal tract and has not been detected in blood or urine .

Scientific Research Applications

Anticancer Applications

- A series of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, showed significant anticancer activity against various cancer cell lines. Notably, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle demonstrated effectiveness across different cancer types including lung, kidney, breast, and prostate cancer, as well as leukemia and melanoma (Turov, 2020).

Anti-Inflammatory Activity

- Novel 1,3-thiazole derivatives containing piperazine showed significant in-vitro and in-vivo anti-inflammatory activity. Particularly, certain compounds demonstrated high membrane stabilization and protection in rat paw oedema models, indicating their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antiviral Activities

- New derivatives of norfloxacin containing 1,3-thiazole or 1,3-thiazolidin moiety showed excellent antimicrobial activities. Some of these compounds were also found to have antiurease activity, highlighting their potential in treating various microbial infections (Menteşe et al., 2013).

- A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker found that certain compounds exhibited potent antibacterial and biofilm inhibition activities, suggesting their use in combating bacterial infections (Mekky & Sanad, 2020).

- Compounds synthesized from 1,3-thiazole derivatives showed promising antiviral activities against Tobacco mosaic virus (TMV) and also exhibited potent antimicrobial activity (Krishna Reddy et al., 2013).

Leishmanicidal Activity

- Piperazine analogs of 1,3,4-thiadiazoles were synthesized and evaluated for leishmanicidal activity. These compounds, particularly the piperazine analog, exhibited strong and effective activity against Leishmania major promastigotes (Foroumadi et al., 2005).

Other Therapeutic Applications

- A series of compounds derived from piperazine, including those with 1,3-thiazole structures, have been investigated for their therapeutic potentials in various domains such as antipsychotic, antidepressant, and antidiabetic treatments (various authors, 2004-2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKZGNQWPHPUMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)

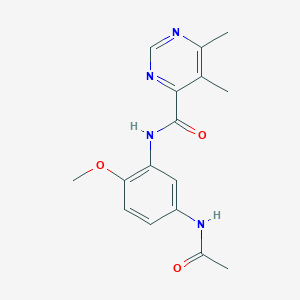

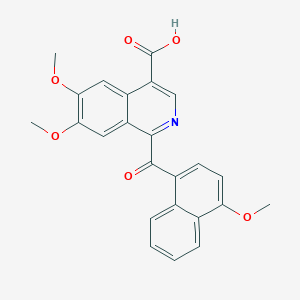

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)

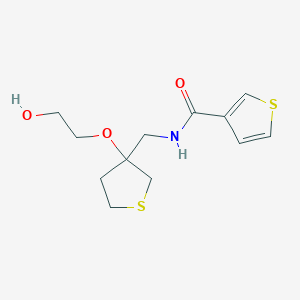

![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)